Enbezotinib (enantiomer)

RET G810R Mutation Drug Resistance Kinase Inhibitor Selectivity

Enbezotinib (enantiomer) is a macrocyclic RET/SRC inhibitor engineered to bypass the G810R solvent-front mutation that limits first- and second-generation agents. Its VEGFR2-sparing design eliminates off-target hypertension, while its defined (3R,7S,17R) stereochemistry ensures reproducible target engagement. Ideal for resistance mechanism studies, in vivo PD benchmarking (>80% p-RET suppression at 5 mg/kg), and as a reference standard for next-gen RET inhibitor discovery. Researchers who require mutant potency without angiogenic confounding choose this enantiomer.

Molecular Formula C21H21FN6O3
Molecular Weight 424.4 g/mol
Cat. No. B12377740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnbezotinib (enantiomer)
Molecular FormulaC21H21FN6O3
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F
InChIInChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m1/s1
InChIKeyBYYQDEOVMILBQT-XFBWCDHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enbezotinib (Enantiomer): A Structurally Differentiated Next-Generation RET/SRC Inhibitor for Research Applications


Enbezotinib (enantiomer), also designated as TPX-0046 (enantiomer) or Compound 44 (CAS: 2359650-19-2), is a potent and selective next-generation inhibitor targeting the RET (rearranged during transfection) and SRC kinases [1]. This macrocyclic small molecule has been rationally designed to overcome resistance mechanisms that limit the clinical utility of earlier RET inhibitors, particularly those arising from solvent front mutations (SFMs) such as G810R [2]. As the enantiomeric form of enbezotinib, this specific stereoisomer (3R,7S,17R) possesses a defined three-dimensional architecture critical for its target engagement and biological activity [3].

Why Generic Substitution with Standard RET Inhibitors Fails: The Enbezotinib (Enantiomer) Differentiation


Generic substitution among RET inhibitors is not scientifically sound due to critical differences in resistance profile and target selectivity. First-generation RET inhibitors like vandetanib and cabozantinib, and even the more selective second-generation agents selpercatinib (LOXO-292) and pralsetinib (BLU-667), are largely ineffective against solvent front mutations (SFMs) like G810R, a common mechanism of acquired resistance [1]. Furthermore, many agents in this class retain significant off-target activity against VEGFR2 (KDR), contributing to dose-limiting hypertension and other toxicities [2]. The precise stereochemical and macrocyclic structure of the Enbezotinib (enantiomer) confers a unique binding mode that maintains potency against SFMs and is VEGFR2-sparing . Substituting with a less selective or less potent analog against resistant mutants would introduce uncontrolled variables, compromising data reproducibility and the validity of research conclusions.

Enbezotinib (Enantiomer) Quantitative Evidence: Direct Comparator Data for Informed Procurement


Potency Against Solvent Front Mutation (SFM) G810R: A Critical Resistance Benchmark

Enbezotinib (enantiomer) (TPX-0046) retains high potency against the clinically relevant RET solvent front mutation G810R, a key driver of resistance to first- and second-generation RET inhibitors. In a head-to-head comparison, TPX-0046 demonstrates a mean IC50 of 17 nM in Ba/F3 cell proliferation assays engineered with RET G810R [1]. In stark contrast, comparable proxy molecules for the FDA-approved RET inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667) exhibit IC50 values exceeding 500 nM in the same assay system [1].

RET G810R Mutation Drug Resistance Kinase Inhibitor Selectivity

VEGFR2 (KDR) Sparing Profile: Mitigating Off-Target Toxicity

Enbezotinib (enantiomer) demonstrates a VEGFR2/KDR-sparing profile, a key differentiator from earlier multi-kinase RET inhibitors. Enzymatic assays confirm that TPX-0046 does not retain activity against VEGFR2 . This contrasts with first-generation inhibitors like vandetanib and cabozantinib, which are potent VEGFR2 inhibitors and are associated with significant cardiovascular toxicities including hypertension [1].

VEGFR2 Selectivity Off-Target Toxicity Kinase Profiling

Broad Potency Against Diverse RET Alterations in Cell Proliferation Assays

Enbezotinib (enantiomer) exhibits consistent, low nanomolar potency across a panel of clinically relevant RET alterations. In cell proliferation assays, TPX-0046 inhibited KIF5B-RET Ba/F3, LC2/ad, and TT cells with IC50 values of approximately 1 nM [1]. Additionally, it potently inhibited Ba/F3 RET engineered cells harboring various solvent front mutations (SFMs), including G810C, G810R, and G810S, with mean proliferation IC50 values ranging from 1-17 nM .

RET Fusion RET Mutation Antiproliferative Activity

In Vivo Pharmacodynamic Efficacy: Sustained Target Inhibition in Tumor Models

Enbezotinib (enantiomer) demonstrates robust and durable pharmacodynamic activity in vivo. A single oral dose of 5 mg/kg TPX-0046 resulted in >80% inhibition of RET phosphorylation in RET-driven cell-derived and patient-derived xenograft tumor models . This level of sustained target suppression is a critical indicator of on-target activity in a physiologically relevant system.

In Vivo Efficacy Pharmacodynamics RET Phosphorylation

Enbezotinib (Enantiomer): Defined Application Scenarios Driven by Quantitative Evidence


Modeling Acquired Resistance to RET Inhibitors Driven by G810R Solvent Front Mutations

Researchers investigating mechanisms of acquired resistance to first- and second-generation RET inhibitors (e.g., selpercatinib, pralsetinib) should use Enbezotinib (enantiomer) as a comparator or tool compound. Its >29-fold superior potency against the RET G810R mutant in Ba/F3 cell proliferation assays [1] makes it uniquely suited to validate whether observed resistance is specifically mediated by this SFM. Its use can delineate G810R-dependent versus G810R-independent resistance pathways.

In Vivo Preclinical Efficacy Studies in RET-Driven Xenograft Models

For in vivo studies evaluating tumor growth inhibition in RET-driven cell-derived (CDX) or patient-derived (PDX) xenograft models, Enbezotinib (enantiomer) is a preferred agent due to its demonstrated >80% suppression of RET phosphorylation at a 5 mg/kg dose . This robust pharmacodynamic effect provides a clear benchmark for correlating target engagement with anti-tumor activity, ensuring experimental reproducibility.

Comparative Kinase Selectivity Profiling to Exclude VEGFR2-Mediated Confounds

In experiments designed to isolate the specific biological consequences of RET/SRC inhibition, such as transcriptomic or phosphoproteomic analyses, Enbezotinib (enantiomer) is the optimal selection. Its VEGFR2-sparing profile eliminates the confounding effects of VEGFR2 inhibition (e.g., altered angiogenesis, hypertension-related stress responses) that are common with multi-kinase inhibitors like vandetanib and cabozantinib, thereby yielding cleaner, more interpretable data.

Screening Against Panels of RET Fusions and Mutations for Drug Discovery

In early-stage drug discovery campaigns focused on next-generation RET inhibitors, Enbezotinib (enantiomer) serves as an ideal reference standard. Its low nanomolar activity across a broad panel of RET fusions and mutations (including SFMs like G810C/R/S) provides a relevant benchmark for evaluating the potency and resistance-overcoming potential of novel chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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